Folic acid metabolic pathway in mammalian cells
Folic acid metabolic pathway in mammalian cells
An In-Depth Technical Guide to the Folic Acid Metabolic Pathway in Mammalian Cells
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Folic acid, a B vitamin, is a critical component of cellular metabolism in mammals. Its metabolic pathway is intricately linked to the synthesis of nucleotides, amino acids, and the universal methyl donor S-adenosylmethionine (SAM). This central role in biosynthesis and methylation makes the folate pathway a key target for therapeutic intervention, particularly in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the core folic acid metabolic pathway, presenting quantitative data on key enzymes, detailed experimental protocols for assessing pathway activity, and visualizations of the interconnected metabolic and experimental workflows.
Introduction to the Folic Acid Metabolic Pathway
Mammalian cells cannot synthesize folate de novo and therefore must obtain it from dietary sources.[1] Folic acid is the synthetic, oxidized form of folate used in supplements and fortified foods. Within the cell, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[2][3] THF and its derivatives, collectively known as the folate pool, act as coenzymes in a series of one-carbon transfer reactions essential for cellular function.[4][5] These reactions are compartmentalized between the cytoplasm and mitochondria.[4]
The folic acid metabolic pathway is intrinsically linked with what is known as one-carbon metabolism. This metabolic network is responsible for the transfer of one-carbon units in various oxidation states (formyl, methenyl, methylene, and methyl groups). These one-carbon units are crucial for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525) nucleotide essential for DNA synthesis and repair.[3] Furthermore, the pathway is vital for the remethylation of homocysteine to methionine, the precursor of SAM.[5][6] SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, playing a crucial role in epigenetic regulation and other cellular processes.[6][7]
Given its central role in cell proliferation, the folic acid pathway is a major target for anticancer drugs.[3] Methotrexate, a potent inhibitor of DHFR, disrupts the regeneration of THF, leading to the depletion of downstream metabolites and subsequent inhibition of DNA synthesis and cell division.[2][3]
Core Metabolic Pathway
Cellular Uptake and Conversion of Folic Acid to Tetrahydrofolate
Folic acid and its derivatives are transported into mammalian cells via three primary mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[8][9] Once inside the cell, folic acid is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the NADPH-dependent enzyme dihydrofolate reductase (DHFR).[10][11]
One-Carbon Metabolism: The Folate and Methionine Cycles
THF serves as the acceptor of one-carbon units from various donors, primarily serine. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction occurs in both the cytoplasm (SHMT1) and mitochondria (SHMT2).[1]
5,10-CH2-THF is a central intermediate that can be directed into several pathways:
-
Thymidylate Synthesis: It is used as a one-carbon donor by thymidylate synthase (TS) to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[12]
-
Purine (B94841) Synthesis: It can be oxidized to 10-formyl-THF, which is required for two steps in the de novo purine biosynthesis pathway.[1]
-
Methionine Cycle: 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by methylenetetrahydrofolate reductase (MTHFR).[7] 5-MTHF then donates its methyl group to homocysteine in a vitamin B12-dependent reaction catalyzed by methionine synthase, regenerating methionine.[5] Methionine is subsequently converted to SAM.[6]
Polyglutamylation
For intracellular retention and optimal enzymatic activity, folates are converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS).[13] This process involves the addition of multiple glutamate (B1630785) residues to the folate molecule.[14]
Quantitative Data
The following tables summarize key quantitative data for enzymes and inhibitors within the folic acid metabolic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | Cell/Tissue Source | Reference(s) |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate | ~1 µM | - | Human | [15] |
| NADPH | ~4 µM | - | Human | [15] | |
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-CH2-THF | 26 µM | - | Fibroblast | [16] |
| NADPH | 30 µM | - | Fibroblast | [16] | |
| Serine Hydroxymethyltransferase 1 (SHMT1) | L-Serine | 1.5 mM | - | Human (recombinant) | [1][17] |
| Tetrahydrofolate | 0.1 mM | - | Human (recombinant) | [1][17] | |
| Serine Hydroxymethyltransferase 2 (SHMT2) | L-Serine | 0.8 mM | - | Human (recombinant) | [1][17] |
| Tetrahydrofolate | 0.05 mM | - | Human (recombinant) | [1][17] | |
| Folylpolyglutamate Synthetase (FPGS) | Methotrexate | 30.3 µM | 612 pmol/h/mL | Human Erythrocytes | [18] |
| Tetrahydrofolate | 0.81 µM | - | Human (recombinant) | [9] | |
| L-glutamate | 201 µM | - | Human (recombinant) | [9] |
Table 2: Inhibitor Potency
| Inhibitor | Target Enzyme | IC50 | Cell Line/Source | Reference(s) |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 0.12 ± 0.07 µM | Human DHFR (enzymatic assay) | [6][15] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 9.5 x 10⁻² µM | Daoy cells | [16] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 3.5 x 10⁻² µM | Saos-2 cells | [16] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 6.05 ± 0.81 nM | AGS cells | [13] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 13.56 ± 3.76 nM | HCT-116 cells | [13] |
Table 3: Intracellular Metabolite Concentrations
| Metabolite | Concentration Range | Cell/Tissue Source | Reference(s) |
| S-adenosylmethionine (SAM) | 85.5 ± 11.1 nmol/L | Human Plasma | [19] |
| S-adenosylhomocysteine (SAH) | 13.3 ± 5.0 nmol/L | Human Plasma | [19] |
| Folic Acid (FA) | 0.010 - 0.205 ng/mg protein | Human Lymphoblastoid Cell Lines | [20] |
| 5-Methyltetrahydrofolate (5-MTHF) | 0.006 - 0.471 ng/mg protein | Human Lymphoblastoid Cell Lines | [20] |
| Homocysteine (Hcy) | 0.921 - 1.422 ng/mg protein | Human Lymphoblastoid Cell Lines | [20] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is based on the DHFR-catalyzed oxidation of NADPH to NADP+, which leads to a decrease in absorbance at 340 nm.[10][21][22]
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm
-
DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
DHFR Substrate (Dihydrofolic acid) solution
-
NADPH solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Sample Preparation: a. Harvest cells (e.g., 1 x 10⁶ cells) and wash with ice-cold PBS. b. Lyse cells in 100 µL of ice-cold DHFR Assay Buffer or cell lysis buffer on ice for 10 minutes. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate) and determine the protein concentration.
-
Assay Setup: a. Prepare a standard curve using known concentrations of NADPH. b. In a 96-well plate, add 5-50 µL of cell lysate to each well and adjust the final volume to 100 µL with DHFR Assay Buffer. c. Prepare a sample background control for each sample by adding the same amount of lysate but substituting the DHFR substrate with DHFR Assay Buffer in step 4. d. Include a positive control (recombinant DHFR) and a negative control (assay buffer only).
-
Reaction Initiation and Measurement: a. Add NADPH solution to all wells except the blank. b. Initiate the reaction by adding the DHFR substrate solution to all wells except the sample background controls. c. Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis: a. Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve. b. Subtract the rate of the sample background control from the rate of the corresponding sample. c. Use the NADPH standard curve to convert the rate of absorbance change to the amount of NADPH consumed per minute. d. Normalize the DHFR activity to the protein concentration of the cell lysate (e.g., in nmol/min/mg protein).
MTHFR Activity Assay in Cell Lysates
This protocol provides a general workflow for determining MTHFR activity.[23]
Materials:
-
Cell culture of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., containing protease inhibitors)
-
Reaction buffer (specific composition depends on the detection method)
-
Substrates: 5,10-methylenetetrahydrofolate and NADPH
-
Detection system (e.g., HPLC with fluorescence detection)
Procedure:
-
Cell Lysate Preparation: a. Harvest and wash cells with ice-cold PBS. b. Resuspend the cell pellet in lysis buffer and incubate on ice. c. Sonicate or use other methods to lyse the cells. d. Centrifuge to pellet debris and collect the supernatant. e. Determine the protein concentration of the lysate.
-
Enzymatic Reaction: a. Pre-warm the reaction buffer to 37°C. b. In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing the substrates (5,10-methylenetetrahydrofolate and NADPH). c. Incubate at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Product Detection: a. Analyze the reaction mixture for the product, 5-methyltetrahydrofolate, using a suitable detection method such as HPLC with fluorescence detection.
-
Calculation of Activity: a. Quantify the amount of product formed based on a standard curve. b. Calculate the MTHFR activity and normalize it to the protein concentration and incubation time.
Quantification of Intracellular Folates by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of various folate species within cells.[7][20][24]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., HILIC)
-
Extraction buffer (e.g., containing antioxidants like ascorbic acid)
-
Internal standards (stable isotope-labeled folate derivatives)
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Extraction: a. Harvest a known number of cells and wash with cold PBS. b. Rapidly quench metabolism (e.g., with cold methanol). c. Extract folates by adding extraction buffer containing internal standards. d. Lyse the cells (e.g., by sonication). e. Centrifuge to remove cell debris and collect the supernatant.
-
LC-MS/MS Analysis: a. Inject the extracted sample onto the LC-MS/MS system. b. Separate the different folate species using a suitable chromatographic gradient. c. Detect and quantify each folate species based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Data Analysis: a. Generate standard curves for each folate species using known concentrations. b. Calculate the concentration of each folate in the sample by comparing its peak area to that of the corresponding internal standard and the standard curve. c. Normalize the folate concentrations to the cell number or total protein content.
Visualizations
Folic Acid Metabolic Pathway
Caption: Core folic acid metabolic pathway in mammalian cells.
Experimental Workflow for DHFR Activity Assay
Caption: Workflow for a colorimetric DHFR activity assay.
Interplay of Folate and Methionine Cycles
Caption: The intersection of the folate and methionine cycles.
References
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